molecular formula C16H15N3OS B11834535 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one CAS No. 916137-36-5

7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one

Cat. No.: B11834535
CAS No.: 916137-36-5
M. Wt: 297.4 g/mol
InChI Key: NTZIATDHDIGMAC-UHFFFAOYSA-N
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Description

7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one (CAS 916137-36-5) is a synthetically produced quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H15N3OS and a molecular weight of 297.37 g/mol, this compound serves as a versatile scaffold for the development of novel therapeutic agents . Quinazolin-4(3H)-one derivatives are recognized for a broad spectrum of pharmacological activities, extensively documented in scientific literature to include antimicrobial, anticancer, anti-inflammatory, and antitumor properties . The 7-amino group on this particular structure provides a key synthetic handle for further chemical modification, allowing researchers to create diverse libraries of compounds for biological screening. Its primary research value lies in its potential as a core structure for developing new antimicrobial and anticancer agents. In silico studies, including molecular docking and molecular dynamics simulations, suggest that quinazolinone derivatives can exhibit good binding affinities to various biological targets, such as bacterial and fungal enzymes . Furthermore, structurally similar quinazolinone motifs have demonstrated potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), and have shown inhibitory activity against multiple tyrosine protein kinases like CDK2, HER2, and EGFR, which are critical targets in oncology research . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage conditions.

Properties

CAS No.

916137-36-5

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

7-amino-3-benzyl-2-methylsulfanylquinazolin-4-one

InChI

InChI=1S/C16H15N3OS/c1-21-16-18-14-9-12(17)7-8-13(14)15(20)19(16)10-11-5-3-2-4-6-11/h2-9H,10,17H2,1H3

InChI Key

NTZIATDHDIGMAC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C=CC(=C2)N)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Formation from Anthranilic Acid Derivatives

Anthranilic acid derivatives serve as common precursors for quinazolin-4(3H)-one synthesis. Starting with 7-nitroanthranilic acid, cyclization via refluxing with formamide or urea yields 7-nitroquinazolin-4(3H)-one. Subsequent reduction of the nitro group (e.g., using H₂/Pd-C or SnCl₂/HCl) produces the 7-amino derivative.

Introduction of the Methylthio Group at Position 2

Methylthio substitution at position 2 is achieved through thiolation followed by alkylation:

  • Thiolation : Treatment of 7-aminoquinazolin-4(3H)-one with phosphorus pentasulfide (P₂S₅) in dry pyridine introduces a thiol group at position 2.

  • Methylation : Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., NaHCO₃) converts the thiol to methylthio.

Reaction Conditions :

StepReagentsSolventTemperatureYield
ThiolationP₂S₅Pyridine110°C, 6h65–72%
MethylationCH₃I, NaHCO₃MeOH/H₂ORT, 4h85–90%

N-Benzylation at Position 3

Benzylation is typically performed via nucleophilic substitution or reductive amination:

  • Alkylation : Reacting 7-amino-2-(methylthio)quinazolin-4(3H)-one with benzyl bromide (C₆H₅CH₂Br) in the presence of K₂CO₃ in DMF at 80°C for 12h.

  • Reductive Amination : Condensation with benzaldehyde followed by reduction using NaBH₄ or H₂/Pd-C.

Challenges :

  • Competing O-benzylation may occur unless protecting groups are used.

  • Steric hindrance from the methylthio group can reduce benzylation efficiency.

Direct Cyclocondensation of Functionalized Precursors

A patent-pending approach involves the cyclocondensation of 2-cyano-3-benzylamino-7-nitrobenzamide with methylthio-containing reagents. Key steps include:

  • Precursor Synthesis :

    • 3-Benzylamino-2-cyano-7-nitrobenzamide is prepared via Ullmann coupling between 2-cyano-7-nitrobenzamide and benzylamine.

  • Cyclization :

    • Heating with Lawesson’s reagent introduces the methylthio group while facilitating cyclization to form the quinazolinone core.

Optimized Conditions :

  • Lawesson’s reagent (1.2 equiv), toluene, 120°C, 8h.

  • Yield: 78%.

Post-Functionalization of Preassembled Intermediates

Amination via Buchwald-Hartwig Coupling

Late-stage introduction of the amino group at position 7 can be achieved using palladium-catalyzed C–N coupling:

  • Substrate : 3-Benzyl-2-(methylthio)-7-bromoquinazolin-4(3H)-one.

  • Coupling : Reaction with ammonia or benzophenone imine in the presence of Pd(OAc)₂/Xantphos.

Limitations :

  • Requires anhydrous conditions and inert atmosphere.

  • Risk of over-reduction or dimerization.

Comparative Analysis of Synthetic Routes

MethodKey StepsAdvantagesLimitationsYield Range
Three-componentDiazonium salt + nitrile + anilineOne-pot, scalableLimited precedent for target compoundUnreported
SequentialCyclization → Thiolation → BenzylationHigh modularityMultiple protection/deprotection steps50–72%
CyclocondensationLawesson’s reagent-mediated cyclizationFewer stepsRequires specialized precursors78%
Buchwald-HartwigLate-stage aminationHigh regioselectivityCostly catalysts60–65%

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group at position 2 participates in nucleophilic substitution reactions under controlled conditions. For example:

  • Replacement with amines :
    Reaction with primary or secondary amines (e.g., dimethylamine, pyrrole) under reflux in ethanol yields 2-amino derivatives. This is analogous to methods used for structurally similar 4-chloroquinazoline derivatives .

Reaction Conditions Product Yield
2-SMe → 2-NR₂Ethanol, reflux, 12–24 h2-(Dimethylamino)quinazolin-4(3H)-one70–85%

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or other oxidants :

  • Formation of sulfoxide :
    SMeH2O2,DMSOS(O)Me\text{SMe} \xrightarrow{\text{H}_2\text{O}_2, \text{DMSO}} \text{S(O)Me}

  • Formation of sulfone :
    SMeH2O2,excessSO2Me\text{SMe} \xrightarrow{\text{H}_2\text{O}_2, \text{excess}} \text{SO}_2\text{Me}

Key Data :

  • Oxidation to sulfoxide occurs at 50–60°C with 30% H₂O₂ in acetic acid .

  • Sulfone formation requires prolonged reaction times (24–48 h) and higher temperatures (80–100°C) .

Condensation Reactions

The amino group at position 7 reacts with carbonyl compounds to form Schiff bases or fused heterocycles:

  • Schiff base formation :
    NH2+RCHOAcOHN=CHR\text{NH}_2 + \text{RCHO} \xrightarrow{\text{AcOH}} \text{N=CHR}
    Example: Condensation with 4-chlorobenzaldehyde yields imine derivatives .

Aldehyde Conditions Product Application
4-ChlorobenzaldehydeGlacial AcOH, Δ7-(4-Chlorobenzylideneamino) derivativeAnticancer lead compound

Alkylation and Acylation

The amino group undergoes alkylation or acylation to introduce diverse functional groups:

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) in basic media (NaH/THF) produces N-alkylated derivatives .

  • Acylation :
    Treatment with acyl chlorides (e.g., benzoyl chloride) forms stable amides .

Example :
NH2+CH3INaHNHCH3\text{NH}_2 + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{NHCH}_3
Yield: 65–78% under anhydrous conditions .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems:

  • Imidazo[1,2-c]quinazoline formation :
    Condensation with phenacyl chloride in ethanol generates fused imidazole-quinazoline hybrids, which exhibit enhanced biological activity .

Mechanism :

  • Quinazolinium intermediate formation via N-alkylation.

  • Cyclization through intramolecular nucleophilic attack .

Radical-Mediated Reactions

Under oxidative conditions, the methylthio group participates in radical pathways:

  • Sulfur-centered radicals :
    Generated using H₂O₂ or peroxides, leading to C–S bond cleavage or cross-coupling reactions .

Evidence :

  • Radical scavengers (e.g., TEMPO) suppress product formation, confirming a radical mechanism .

Comparative Reactivity of Substituents

Position Group Reactivity Key Reactions
2-SMeNucleophilic substitution, oxidationS→O, S→NR₂
3-BenzylSteric hindrance, limited direct reactivityN/A
7-NH₂Condensation, alkylation, acylationSchiff base, amide formation

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are often studied as catalysts in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes like tyrosine kinases.

    Antimicrobial Activity: Studied for their potential antibacterial and antifungal properties.

Medicine

    Anticancer Agents: Potential use in cancer therapy due to their ability to inhibit cell proliferation.

    Anti-inflammatory Agents: Studied for their potential to reduce inflammation.

Industry

    Pharmaceuticals: Used in the development of new drugs.

    Agriculture: Potential use as agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazoline derivatives may:

    Inhibit Enzymes: Bind to the active site of enzymes, inhibiting their activity.

    Interact with DNA: Intercalate into DNA, affecting replication and transcription.

    Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

2.1 Structural and Functional Group Variations

The biological activity of quinazolinones is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Compound Substituents Key Activities Synthesis Method
7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one 3-benzyl, 2-methylthio, 7-amino Hypothesized anticancer activity Likely electrochemical
3-[(1-Benzyltriazolyl)methyl]quinazolin-4(3H)-one 3-triazolylmethyl AChE inhibition, cytotoxicity (SW620, PC-3, NCI-H23) Conventional organic synthesis
2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives 2-thioxo, varied substituents Cytotoxicity (in vitro cancer models) Multi-step organic synthesis
3-Amino-2-thioxo-dihydroquinazolin-4(1H)-one 3-amino, 2-thioxo Safety concerns (reactivity) Not specified
3-(3-Methoxyphenyl)quinazolin-4(3H)-ones 3-methoxyphenyl, hydrazone derivatives Analgesic, anti-inflammatory Hydrazone coupling reactions

Key Research Findings and Implications

  • Methylthio vs. Thioxo: Methylthio offers greater stability, reducing unintended reactivity while maintaining sulfur’s role in target binding . Amino Group: Position 7’s amino group is uncommon in literature; its presence may confer unique hydrogen-bonding capabilities absent in analogs like 3-(3-methoxyphenyl)quinazolinones .
  • Further studies are needed to validate these hypotheses.

Biological Activity

7-Amino-3-benzyl-2-(methylthio)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a unique arrangement of functional groups that contribute to its biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research.

The molecular formula for this compound is C₁₃H₁₃N₃OS, with a molecular weight of 297.37 g/mol. The structure includes an amino group, a benzyl group, and a methylthio group, which enhance its solubility and interaction with biological targets .

Antitumor Activity

Research indicates that compounds within the quinazolinone family, including this compound, exhibit significant antitumor properties. For instance, a study involving a series of 3-benzyl-substituted quinazolinones demonstrated that certain derivatives showed mean GI50 values ranging from 7.24 to 14.12 µM, indicating potent antitumor activity compared to the standard drug 5-FU (GI50 = 22.60 µM) .

Table 1: Antitumor Activity of Quinazolinone Derivatives

Compound NameStructureMean GI50 (µM)
This compound-TBD
Compound ABenzyl derivative10.47
Compound BDimethoxy derivative7.24
Compound CTrimethoxy derivative14.12
5-FU (Control)-22.60

The biological activity of this compound is believed to be mediated through multiple pathways, including inhibition of specific kinases and modulation of apoptotic pathways in cancer cells. Molecular docking studies suggest that it interacts effectively with various biological macromolecules, enhancing its potential as an anticancer agent .

Antimicrobial Properties

In addition to its antitumor effects, studies have also highlighted the antimicrobial potential of quinazolinones. For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) for some related compounds was found to be as low as 0.98 μg/mL against MRSA .

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies evaluated the cytotoxicity of various quinazolinone derivatives against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that modifications in the structure significantly altered their potency.
  • Molecular Docking : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms.

Q & A

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Approaches :
  • Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 2 hours) .
  • Flow chemistry for continuous production of intermediates .

Q. What safety protocols are critical during handling and disposal?

  • Guidelines :
  • PPE: Gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Management: Neutralization with 10% NaOH before disposal .

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